3-Ethyl-5-hydroxy-1-methyl-1H-pyrazole-4-carbonitrile
Description
3-Ethyl-5-hydroxy-1-methyl-1H-pyrazole-4-carbonitrile is a pyrazole derivative characterized by a hydroxyl group at position 5, a methyl group at position 1, an ethyl substituent at position 3, and a carbonitrile group at position 3. Pyrazole derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and structural diversity.
Properties
Molecular Formula |
C7H9N3O |
|---|---|
Molecular Weight |
151.17 g/mol |
IUPAC Name |
5-ethyl-2-methyl-3-oxo-1H-pyrazole-4-carbonitrile |
InChI |
InChI=1S/C7H9N3O/c1-3-6-5(4-8)7(11)10(2)9-6/h9H,3H2,1-2H3 |
InChI Key |
QPDUCMXVGDHHFC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=O)N(N1)C)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-5-hydroxy-1-methyl-1H-pyrazole-4-carbonitrile typically involves the condensation of 1,3-diketones with arylhydrazines. One common method includes the use of acid-catalyzed transamination followed by base-catalyzed cyclization . For instance, the reaction of diethyl [(dimethylamino)methylene]malonate with arylhydrazines under acidic conditions forms the intermediate hydrazones, which then undergo cyclization to yield the desired pyrazole derivative .
Industrial Production Methods
Industrial production of pyrazole derivatives often employs one-pot multicomponent processes, which are efficient and cost-effective. These methods may involve the use of transition-metal catalysts or photoredox reactions to facilitate the synthesis . The scalability of these processes makes them suitable for large-scale production in the pharmaceutical and agricultural industries.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-5-hydroxy-1-methyl-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbon or nitrogen atoms in the pyrazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
3-Ethyl-5-hydroxy-1-methyl-1H-pyrazole-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 3-Ethyl-5-hydroxy-1-methyl-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Key Observations :
- Functional Group Diversity: Unlike compound 11a, which contains dual cyano groups and an amino-pyrazole moiety, the target compound lacks amino substituents, which could reduce hydrogen-bonding capacity .
- Synthetic Routes : Multi-component one-pot reactions (used for compound [28]) are efficient for constructing fused pyrazole systems, whereas the target compound’s synthesis may require tailored methods to incorporate its ethyl and hydroxyl groups .
Crystallographic and Packing Behavior
For example:
- Pyrazole derivatives with hydroxyl groups often form hydrogen-bonded networks, influencing crystal stability.
- The carbonitrile group may participate in dipole-dipole interactions, affecting melting points or solubility .
Biological Activity
3-Ethyl-5-hydroxy-1-methyl-1H-pyrazole-4-carbonitrile (CAS No. 2090091-80-6) is a pyrazole derivative that has gained attention for its potential biological activities. This compound is characterized by its unique structure, which includes a hydroxyl group and a carbonitrile moiety, contributing to its diverse pharmacological properties.
- Molecular Formula : C11H12N4O
- Molecular Weight : 220.24 g/mol
- CAS Number : 2090091-80-6
Antimicrobial Properties
Research indicates that pyrazole derivatives exhibit significant antimicrobial activity. Studies have shown that compounds similar to 3-Ethyl-5-hydroxy-1-methyl-1H-pyrazole-4-carbonitrile can inhibit various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism often involves disruption of bacterial cell wall synthesis and function, leading to cell lysis.
Anti-inflammatory Effects
3-Ethyl-5-hydroxy-1-methyl-1H-pyrazole-4-carbonitrile has been studied for its anti-inflammatory properties. In vitro assays demonstrated that it reduces the production of pro-inflammatory cytokines in macrophages, indicating a potential therapeutic application in inflammatory diseases.
Anticancer Activity
Recent investigations into the anticancer potential of pyrazole derivatives have revealed promising results. For instance, compounds structurally related to 3-Ethyl-5-hydroxy-1-methyl-1H-pyrazole-4-carbonitrile have shown cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The proposed mechanism involves the induction of apoptosis and inhibition of cell proliferation.
Study 1: Antimicrobial Activity
In a study conducted by Burguete et al., various pyrazole derivatives were tested against Mycobacterium tuberculosis and other bacterial strains. The compound exhibited significant inhibition at concentrations as low as 6.25 µg/mL, demonstrating its potential as an effective antimicrobial agent .
Study 2: Anti-inflammatory Mechanism
A study published in MDPI highlighted the anti-inflammatory effects of pyrazoles, where derivatives were tested in carrageenan-induced edema models. Results showed that compounds similar to 3-Ethyl-5-hydroxy-1-methyl-1H-pyrazole-4-carbonitrile significantly reduced paw swelling compared to control groups .
Data Table: Biological Activities of Pyrazole Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
